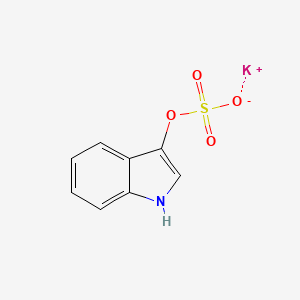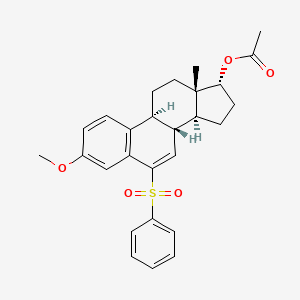
3α,5α-Tetrahydronorethisterone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3α,5α-Tetrahydronorethisterone-d5 is a deuterium-labeled derivative of 3α,5α-Tetrahydronorethisterone . It is a metabolite of progesterone and influences cellular functions and behavioral processes involved in emotion, affect, motivation, and reward through non-traditional targets like GABA, glutamate, and dopamine receptors in the ventral tegmental area .
Synthesis Analysis
The synthesis of steroids, including this compound, often involves multi-step organic reactions that selectively modify the steroid nucleus to introduce or alter specific functional groups.Molecular Structure Analysis
The molecular structure of this compound involves analyzing its stereochemistry, functional groups, and conformational properties . Its molecular formula is C20H25D5O2 and its molecular weight is 307.48 .Chemical Reactions Analysis
Steroids undergo various chemical reactions that define their biological roles and therapeutic potential. The alteration of steroid structures, such as hydroxylation, reduction, and isomerization, significantly impacts their physiological effects.Mecanismo De Acción
3α,5α-Tetrahydronorethisterone-d5 is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity, mostly at high dosages, and no other important hormonal activity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3α,5α-Tetrahydronorethisterone-d5 involves the reduction of the double bond in norethisterone-d5 at the 3,4-position and the 5,6-position to form the tetrahydro derivative. This can be achieved through the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).", "Starting Materials": ["Norethisterone-d5", "Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)", "Anhydrous ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)"], "Reaction": ["Step 1: Dissolve norethisterone-d5 in anhydrous ether", "Step 2: Add LiAlH4 or NaBH4 slowly to the solution under stirring and reflux for several hours", "Step 3: Quench the reaction with HCl and then NaOH to form a precipitate", "Step 4: Filter the precipitate and wash with water", "Step 5: Dry the solid and recrystallize from a suitable solvent", "Step 6: Purify the product by column chromatography using silica gel as the stationary phase and eluting with a suitable solvent", "Step 7: Dry the purified product and analyze its purity using spectroscopic methods such as NMR and mass spectrometry"] } | |
Número CAS |
122605-87-2 |
Fórmula molecular |
C₂₀H₂₅D₅O₂ |
Peso molecular |
307.48 |
Sinónimos |
(3α,5α,17α)-19-Norpregn-20-yne-3,17-diol; 19-Nor-5α,17α-pregn-20-yne-3α,17-diol-d5; 17α-Ethynyl-5α-estrane-3α,17β-diol-d5; 17α-Ethynyl-5α-oestrane-3α,17β-diol-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)
